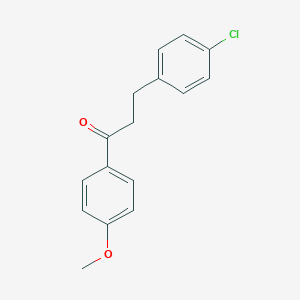

3-(4-Chlorophenyl)-4'-methoxypropiophenone

Description

3-(4-Chlorophenyl)-4'-methoxypropiophenone (CAS: 111302-55-7) is a propiophenone derivative with the molecular formula C₁₆H₁₅ClO₂ and a molecular weight of 274.74 g/mol . Its structure comprises a 4-chlorophenyl group attached to the propiophenone backbone, with a methoxy substituent at the 4'-position of the phenyl ring. The compound is synthesized via the McMurry coupling reaction, where 4-chloro-4-hydroxybenzophenone is reacted with 4'-methoxypropiophenone under controlled conditions .

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTZYDKQZYEMDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426785 | |

| Record name | 3-(4-CHLOROPHENYL)-4'-METHOXYPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111302-55-7 | |

| Record name | 3-(4-CHLOROPHENYL)-4'-METHOXYPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4’-methoxypropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 4-methoxyacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chlorophenyl)-4’-methoxypropiophenone can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4’-methoxypropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products Formed

Oxidation: 4-Chlorobenzoic acid and 4-methoxybenzoic acid.

Reduction: 3-(4-Chlorophenyl)-4’-methoxypropanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-4’-methoxypropiophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4’-methoxypropiophenone involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 3-(4-chlorophenyl)-4'-methoxypropiophenone to other halogenated and methoxy-substituted aromatic ketones allow for meaningful comparisons. Below, we analyze its properties relative to key analogues:

Halogen-Substituted Propiophenones

- 3-(4-Bromophenyl)-4'-methoxypropiophenone (CAS: 150405-65-5): This brominated analogue shares the methoxy group at the 4'-position but replaces the chlorine atom with bromine. The molecular weight increases to 314.20 g/mol due to bromine’s higher atomic mass.

- Its simpler structure (C₇H₇ClO) lacks the propiophenone backbone but demonstrates antimicrobial properties, suggesting chloro groups enhance compound reactivity .

Chalcone Derivatives

Chalcones, such as (E)-1-(4-chlorophenyl)-3-p-tolyprop-2-en-1-one and (E)-1-(4-chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-one , share the 4-chlorophenyl moiety but differ in their α,β-unsaturated ketone systems. Key comparisons include:

- Cytotoxicity: Chalcone derivatives exhibit potent anticancer activity against MCF-7 breast cancer cells, with IC₅₀ values ranging from 22.41 to 42.22 μg/mL . In contrast, this compound’s bioactivity remains underexplored, though its structural complexity may offer unique pharmacokinetic advantages.

- Synthesis :

Chalcones are synthesized via Claisen-Schmidt condensation under microwave irradiation (700 W, 800°C), achieving yields of 55–87% . The McMurry coupling used for the target compound typically requires longer reaction times but produces higher stereochemical control .

Methoxy-Substituted Analogues

- 2,3-Dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene: This phenylphenalenone derivative from Musa acuminata highlights the bioactivity of methoxy groups. It acts as a phytoalexin with antimicrobial properties, though stereoisomerism complicates its structural characterization . The methoxy group in this compound may similarly enhance metabolic stability or target binding.

Triphenylethylene Derivatives

Compounds like 4-chloro-4-hydroxybenzophenone (a precursor in the target compound’s synthesis) and 4'-chloropropiophenone are structurally related. These derivatives are studied for their antiproliferative effects, though substituent positioning critically influences activity. For example, the methoxy group in the target compound may reduce polarity compared to hydroxylated analogues, affecting membrane permeability .

Comparative Data Tables

Table 1: Structural and Physical Properties

Research Implications and Gaps

- Stereochemical Effects: Evidence from phenylphenalenones suggests that stereoisomerism can dramatically alter bioactivity . The target compound’s configuration should be verified via NMR or X-ray crystallography.

- Computational Studies : Density functional theory (DFT) analyses, as applied to similar compounds like (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one , could reveal electronic properties influencing reactivity and binding .

Biological Activity

3-(4-Chlorophenyl)-4'-methoxypropiophenone is an aromatic ketone that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a chlorophenyl group and a methoxy group attached to a propiophenone backbone, exhibits various interactions with biological systems, particularly in the context of cancer and antimicrobial activities.

Chemical Structure and Properties

- Molecular Formula : C16H15ClO2

- Molecular Weight : 288.75 g/mol

- Functional Groups : Chlorophenyl (electron-withdrawing) and methoxy (electron-donating) groups contribute to its reactivity and biological activity.

The compound is synthesized typically via Friedel-Crafts acylation, where 4-chlorobenzoyl chloride reacts with 4-methoxyacetophenone in the presence of a Lewis acid catalyst like aluminum chloride.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to its effectiveness against various cancer cell lines. Notably, studies have demonstrated its activity against:

- CNS tumors

- Renal tumors

- Non-small cell lung cancer

- Leukemia

These findings suggest that the compound may interfere with nucleic acid synthesis or protein synthesis mechanisms, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its potential as an anti-Toxoplasma gondii agent, indicating its applicability in treating parasitic infections. It interacts with various biological molecules, potentially affecting enzyme activities related to nucleic acid and protein synthesis, which are critical for microbial proliferation.

Research Findings and Case Studies

A comprehensive review of studies reveals the following insights into the biological activity of this compound:

- Inhibition of Tumor Cell Growth :

- Selectivity for Cancer Cells :

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Contains hydroxyl group; different reactivity | Moderate anticancer activity |

| 4-Chlorophenyl-1H-pyrazole | Different heterocyclic structure; distinct properties | Limited anticancer properties |

| 5-(4-Chlorophenyl)-1,3,4-oxadiazole | Contains oxadiazole ring; varies in biological activity | Antimicrobial activity observed |

The unique combination of functional groups in this compound allows it to exhibit distinct chemical reactivity and biological activities compared to these similar compounds .

Q & A

Basic: What are the recommended synthetic pathways for 3-(4-Chlorophenyl)-4'-methoxypropiophenone?

Methodological Answer:

The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. A typical Friedel-Crafts approach involves reacting 4-methoxypropiophenone with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). For regioselective synthesis, substituent positioning (e.g., chloro at the para position) is critical, as steric and electronic effects influence reactivity. Comparative studies of structurally similar propiophenones suggest that electron-withdrawing groups (e.g., Cl) enhance electrophilic substitution efficiency .

Key Considerations:

- Monitor reaction temperature to avoid over-acylation.

- Use anhydrous conditions to prevent catalyst deactivation.

Basic: What analytical techniques are optimal for characterizing structural purity?

Methodological Answer:

Combine NMR (¹H/¹³C) for functional group identification and HPLC-MS for purity assessment. For example:

- ¹H NMR : Methoxy protons (~δ 3.8 ppm) and aromatic protons (split patterns due to Cl/Moieties).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to resolve impurities. Reference standards like (4-Chlorophenyl)(4-hydroxyphenyl)methanone (EP Impurity A) can aid in identifying byproducts .

Data Validation:

- Compare retention times and spectral data with PubChem records (DTXSID50644236) .

Advanced: How do substituent variations (e.g., halogen position, methoxy groups) impact biological activity?

Methodological Answer:

Substituent effects can be systematically studied using SAR (Structure-Activity Relationship) models. For example:

- Chlorine vs. Fluorine : Chlorine’s higher electronegativity increases binding affinity to hydrophobic enzyme pockets, as seen in analogues like 3'-Chloro-4'-fluoro-propiophenone derivatives .

- Methoxy Orientation : Para-methoxy groups enhance solubility but reduce metabolic stability compared to ortho-substituted analogues .

Experimental Design:

- Synthesize derivatives with controlled substituent patterns.

- Test in vitro activity against target enzymes (e.g., cytochrome P450) using fluorometric assays .

Advanced: How can conflicting data on metabolic pathways be resolved?

Methodological Answer:

Discrepancies often arise from differences in assay conditions (e.g., pH, cell lines). To address this:

Standardize Assays : Use identical hepatocyte models (e.g., HepG2) and incubation times.

Isolate Metabolites : Employ LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidated or sulfated forms, as in ).

Cross-Validate : Compare results with structurally related compounds like 3-(3'-methoxyphenyl)propionic acid derivatives to distinguish compound-specific vs. systemic metabolic trends .

Advanced: What computational tools predict reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Model electron density maps to predict regioselectivity in Suzuki couplings. For example, the chloro group’s electron-withdrawing effect directs coupling to the methoxy-substituted ring.

- Molecular Docking : Simulate interactions with palladium catalysts to optimize ligand selection (e.g., Pd(PPh₃)₄ vs. XPhos) .

Validation:

- Compare predicted vs. experimental yields for derivatives like 4'-Bromo-3-(2,3-dimethylphenyl)propiophenone .

Basic: How to address solubility challenges in biological assays?

Methodological Answer:

- Co-Solvents : Use DMSO (≤1% v/v) for initial stock solutions.

- Surfactants : Add polysorbate-80 (0.01%) to aqueous buffers for cell-based assays.

- Derivatization : Introduce hydroxyl groups via oxidation (e.g., KMnO₄-mediated) to enhance hydrophilicity, as demonstrated with 4'-hydroxybenzophenone analogues .

Advanced: What strategies mitigate toxicity in pharmacological studies?

Methodological Answer:

- Structure Optimization : Replace chloro groups with less toxic moieties (e.g., methyl in 4-Chloro-3-methylphenol derivatives) while retaining activity .

- Prodrug Design : Mask reactive ketone groups with ester linkages, as seen in fenofibric acid precursors .

Validation:

- Conduct Ames tests and cytotoxicity screens (e.g., MTT assay) on modified analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.